Hi 76-0079

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

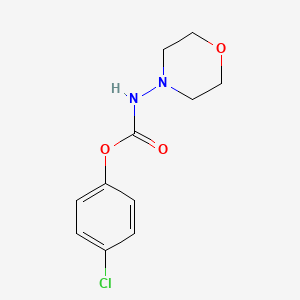

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

(4-chlorophenyl) N-morpholin-4-ylcarbamate |

InChI |

InChI=1S/C11H13ClN2O3/c12-9-1-3-10(4-2-9)17-11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |

InChI Key |

CJKVBAQMCNYASH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1NC(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

HI 76-0079: An In-depth Technical Guide to its Mechanism of Action on Hormone-Sensitive Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of HI 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular lipase that mobilizes stored fats, and its inhibition is a significant area of research in metabolic diseases. This document details the inhibitory effects of this compound on HSL, summarizes quantitative data from various studies, provides detailed experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows through diagrams.

Introduction to Hormone-Sensitive Lipase and Lipolysis

Lipolysis is the metabolic process through which triglycerides (TGs) stored in lipid droplets are hydrolyzed into free fatty acids (FFAs) and glycerol. This process is crucial for energy homeostasis, providing a supply of energy substrates to various tissues. The key enzymes involved in the sequential breakdown of TGs are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). HSL is a multifunctional enzyme that primarily hydrolyzes diacylglycerols (DAGs) to monoacylglycerols (MAGs) and also exhibits activity towards TGs, cholesteryl esters, and other lipid esters.[1] The activity of HSL is tightly regulated, primarily through phosphorylation by Protein Kinase A (PKA) in response to hormonal signals such as catecholamines.[1][2]

This compound: A Specific Inhibitor of HSL

This compound, also known as NNC0076-0079, is a small molecule inhibitor that specifically targets Hormone-Sensitive Lipase.[3][4] Its specificity for HSL over other lipases, such as ATGL, makes it a valuable tool for dissecting the specific roles of HSL in lipid metabolism and for investigating the therapeutic potential of HSL inhibition.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of HSL. By binding to HSL, it prevents the hydrolysis of its substrates, primarily diacylglycerols. This leads to a reduction in the release of free fatty acids and glycerol from adipocytes and other tissues. The inhibitory effect of this compound is often studied in concert with ATGL inhibitors, such as Atglistatin, to elucidate the distinct contributions of each lipase to overall lipolysis.[3][5] The combined use of these inhibitors leads to a near-complete blockade of triglyceride hydrolysis.[5]

The upstream regulation of HSL activity involves the activation of β-adrenergic receptors by catecholamines, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL, promoting its translocation to the lipid droplet. This compound's inhibitory action occurs downstream of these signaling events, directly at the level of the HSL enzyme.

Quantitative Data

The inhibitory potency of this compound on HSL has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.1 µM | PNPB Hydrolysis in cell lysates of HEK293A cells overexpressing Lipe | [3][4] |

| IC50 | 184 nM | HSL inhibition assay | [6] |

| IC50 | 100 nM | Isoproterenol-stimulated FA release from SGBS adipocytes | |

| Effective Concentration | 10 µM | Inhibition of basal and forskolin-activated lipolysis in 3T3-L1 adipocytes (in combination with Atglistatin) | [4] |

| Effective Concentration | 20 µM | Inhibition of TG hydrolase activity in wild-type white adipose tissue (WAT) lysates |

Signaling Pathways and Experimental Workflows

HSL Activation and Inhibition Pathway

The following diagram illustrates the canonical signaling pathway leading to HSL activation and the point of intervention for this compound.

Caption: Signaling pathway of HSL activation and inhibition by this compound.

Experimental Workflow for Assessing HSL Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on lipolysis in adipocytes.

Caption: Experimental workflow for HSL inhibition assay in adipocytes.

Experimental Protocols

Preparation of Tissue Lysates for HSL Activity Assay

This protocol is adapted for the preparation of white adipose tissue (WAT) lysates to measure HSL activity.

Materials:

-

Frozen white adipose tissue

-

Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

-

Dounce homogenizer

-

Refrigerated microcentrifuge

Procedure:

-

Weigh the frozen tissue and chop it into small pieces on a pre-chilled surface.

-

Wash the tissue pieces twice with ice-cold PBS to remove any contaminants.

-

Transfer the tissue to a pre-chilled Dounce homogenizer containing 5 volumes of ice-cold RIPA buffer.

-

Homogenize the tissue on ice with 15-20 strokes of the pestle.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (lysate), avoiding the upper lipid layer and the bottom pellet.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

The lysate can be used immediately for HSL activity assays or stored at -80°C in aliquots.

Measurement of Free Fatty Acid (FFA) Release from Adipocytes

This protocol describes a colorimetric assay to quantify FFA release from cultured adipocytes.

Materials:

-

Differentiated adipocytes in a multi-well plate

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Lipolysis stimulating agent (e.g., isoproterenol)

-

This compound

-

Commercial FFA quantification kit (e.g., from Sigma-Aldrich, Abcam, or Wako)

-

Microplate reader

Procedure:

-

Wash the differentiated adipocytes twice with pre-warmed PBS.

-

Pre-incubate the cells with assay buffer containing the desired concentrations of this compound for 1-2 hours at 37°C.

-

To stimulate lipolysis, add the stimulating agent (e.g., isoproterenol) to the wells and incubate for the desired time (e.g., 1-3 hours) at 37°C.

-

At the end of the incubation period, collect the culture medium from each well.

-

Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any detached cells.

-

Use the supernatant to measure the FFA concentration according to the manufacturer's instructions of the chosen commercial kit.

-

Typically, these kits involve an enzymatic reaction that generates a colored or fluorescent product proportional to the FFA concentration, which is then measured using a microplate reader at the appropriate wavelength.

-

The rate of FFA release can be calculated and compared between different treatment groups.

Measurement of Glycerol Release from Adipocytes

This protocol details the measurement of glycerol release, another indicator of lipolysis, from cultured adipocytes.

Materials:

-

Differentiated adipocytes in a multi-well plate

-

Assay buffer (as in the FFA assay)

-

Lipolysis stimulating agent

-

This compound

-

Commercial glycerol quantification kit (e.g., from Cayman Chemical or Zen-Bio)

-

Microplate reader

Procedure:

-

Follow steps 1-5 of the FFA release protocol to obtain the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit.

-

These kits typically involve a series of enzymatic reactions. In the first step, glycerol is phosphorylated by glycerol kinase. The product is then oxidized to generate a product that can be detected colorimetrically or fluorometrically.

-

Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

-

The amount of glycerol released is proportional to the rate of lipolysis.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of Hormone-Sensitive Lipase. Its well-characterized mechanism of action and defined inhibitory potency make it indispensable for research into the intricate regulation of lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting HSL in metabolic diseases.

References

- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncoproteomics.nl [oncoproteomics.nl]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]

What is the IC50 of Hi 76-0079 for hormone-sensitive lipase?

An In-Depth Technical Guide to the Inhibition of Hormone-Sensitive Lipase by Hi 76-0079

This guide provides a detailed overview of the inhibitory activity of this compound against hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic diseases. The document covers quantitative inhibitory data, experimental methodologies for assessing HSL inhibition, and the relevant biological pathways.

Data Presentation: Inhibitory Potency of this compound

This compound, also known as NNC0076-0079, is a specific, small-molecule inhibitor of hormone-sensitive lipase.[1][2] Its inhibitory potency has been quantified across multiple studies, with reported IC50 values typically in the nanomolar range. These values are summarized below.

| Reported IC50 Value | Molar Equivalent | Source System | Citation |

| 0.1 µM | 100 nM | HEK293A cell lysates overexpressing HSL (Lipe gene) | [3] |

| 0.11 µM | 110 nM | Human HSL (h-HSL), in vitro enzyme assay | [1][2][4] |

| 100 nM | 100 nM | Human SGBS adipocytes (isoproterenol-stimulated lipolysis) | [5] |

| 184 nM | 184 nM | Not specified | [6][7] |

The variation in IC50 values can be attributed to different assay conditions, enzyme sources (recombinant human vs. cell lysate), and substrate types used in the experiments.

Experimental Protocols

The determination of the IC50 value of this compound for HSL involves both cell-free enzymatic assays and cell-based lipolysis assays.

Cell-Free HSL Inhibition Assay

This method directly measures the effect of the inhibitor on the enzymatic activity of HSL.

-

Enzyme Source : Purified or recombinant HSL, or lysates from cells engineered to overexpress HSL (e.g., HEK293A or COS-7 cells).[3][8]

-

Substrate : A substrate that HSL can hydrolyze, which upon cleavage, produces a detectable signal. Common substrates include p-nitrophenyl butyrate (PNPB) or emulsified fluorescently labeled triglyceride analogues.[3][4]

-

Procedure :

-

The HSL enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-70 minutes) at room temperature.[4]

-

The substrate is added to the enzyme-inhibitor mixture to initiate the reaction.

-

The reaction is allowed to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[4]

-

The hydrolysis of the substrate is quantified by measuring the signal produced (e.g., absorbance for PNPB hydrolysis or fluorescence for fluorescent substrates).[4]

-

The IC50 value is calculated by plotting the percentage of HSL inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Lipolysis Assay

This method assesses the inhibitor's ability to block lipolysis (the breakdown of stored fats) in whole cells, typically adipocytes.

-

Cell System : Differentiated adipocytes, such as 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells, are commonly used.[3][5][9]

-

Procedure :

-

Differentiated adipocytes are pre-incubated with various concentrations of this compound for 1-2 hours.[5][9]

-

Lipolysis is then stimulated using an agent such as forskolin or the β-adrenergic agonist isoproterenol, which activates the HSL pathway.[3][5]

-

After a further incubation period (e.g., 1 hour), the cell culture medium is collected.[5]

-

The extent of lipolysis is determined by measuring the concentration of released free fatty acids (FFA) and glycerol in the medium using commercial kits.[3][5]

-

The IC50 value is determined by plotting the percentage of inhibition of FFA or glycerol release against the logarithm of the inhibitor concentration.

-

This compound has been shown to synergize with ATGL inhibitors, such as Atglistatin, to almost completely block lipolysis in adipocytes.[3][9] This confirms that HSL and Adipose Triglyceride Lipase (ATGL) are the two major enzymes responsible for the catabolism of triacylglycerol in adipose tissue.[10]

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.

Figure 1: Signaling pathway for the hormonal regulation of HSL-mediated lipolysis.

Figure 2: General experimental workflow for determining the IC50 of an HSL inhibitor.

References

- 1. Hi76-0079|CAS 374567-94-9|DC Chemicals [dcchemicals.com]

- 2. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. novonordisk.com [novonordisk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]

- 8. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]

- 9. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hi 76-0079: A Technical Guide to a Specific Hormone-Sensitive Lipase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hi 76-0079, also known as NNC0076-0079, is a potent and specific small-molecule inhibitor of hormone-sensitive lipase (HSL). It has become an invaluable tool in the study of lipid metabolism, particularly in dissecting the intricate pathways of lipolysis. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its mechanism of action, experimental use, and its role in elucidating the functions of key enzymes in lipid mobilization.

Core Mechanism and Specificity

This compound exerts its inhibitory effect by specifically targeting hormone-sensitive lipase (HSL), a key enzyme in the hydrolysis of triglycerides (TGs) and diglycerides (DGs). HSL is a crucial component of the lipolytic cascade, which is responsible for the breakdown of stored fats into fatty acids and glycerol. The specificity of this compound for HSL allows researchers to distinguish its activity from that of other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound from various studies.

| Parameter | Value | Cell/System | Notes | Reference |

| IC50 | 184 nM | Hormone-Sensitive Lipase (HSL) | [2] | |

| IC50 | 0.1 µM | PNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe | [3] | |

| IC50 | 100 nM | Isoproterenol-stimulated fatty acid release | Human Simpson–Golabi–Behmel syndrome (SGBS) adipocytes | [4][5] |

| Experiment | This compound Concentration | Effect | System | Reference | | --- | --- | --- | --- | | Inhibition of fatty acid release | 25 µM | Used in combination with NG-497 to assess combined inhibition of HSL and ATGL. | Human SGBS adipocytes |[4][5] | | Synergistic inhibition of lipolysis | 10 µM | Used in combination with Atglistatin to significantly reduce free fatty acid and glycerol release. | 3T3-L1 adipocytes |[3] | | Inhibition of WAT lipase activity | 10 µM | In combination with Atglistatin, almost completely blocked basal and forskolin-activated lipolysis. | Wild-type mouse white adipose tissue (WAT) |[3] | | Inhibition of TG hydrolase activity | 20 µM | Used to differentiate HSL activity from ATGL activity in wild-type WAT lysates. | Wild-type mouse white adipose tissue (WAT) lysates |[6] | | Inhibition of TG hydrolase activity | 25 µM | Used to specifically inhibit HSL in the presence of an ATGL inhibitor. | White adipose tissue (WAT) lysates |[7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow for studying lipase inhibition.

References

- 1. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]

- 7. A Peptide Derived from G0/G1 Switch Gene 2 Acts as Noncompetitive Inhibitor of Adipose Triglyceride Lipase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Hi 76-0079 in Adipocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Hi 76-0079 in adipocytes. This compound is a potent and specific small-molecule inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the regulation of lipolysis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL).[1][2][3] HSL is a crucial intracellular lipase that catalyzes the hydrolysis of diacylglycerol (DAG) to monoacylglycerol and free fatty acids, a rate-limiting step in the breakdown of stored triglycerides.[4][5] By blocking HSL, this compound effectively reduces the release of fatty acids and glycerol from adipocytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity in various adipocyte models.

Table 1: Inhibitory Potency of this compound

| Parameter | Cell Type/System | Value | Reference(s) |

| IC50 (HSL Inhibition) | - | 184 nM | [3] |

| IC50 (Fatty Acid Release) | Isoproterenol-stimulated SGBS adipocytes | 100 nM | [4][6][7] |

| IC50 (PNPB Hydrolysis) | Lysates of HEK293A cells overexpressing Lipe | 0.1 µM | [1] |

Table 2: Effects of this compound on Lipolysis and Metabolism in Adipocytes

| Experimental Condition | Cell Type | Effect | Magnitude of Effect | Reference(s) |

| Inhibition of fatty acid release | Human SGBS adipocytes | Decrease | Max. 70% | [4][6] |

| Diacylglycerol (DAG) accumulation | Human SGBS adipocytes | Increase | 5-fold | [4][6] |

| Basal and forskolin-activated lipolysis (in combination with an ATGL inhibitor) | 3T3-L1 adipocytes | Synergistic inhibition | Significant reduction in fatty acid and glycerol release | [1] |

| Isoproterenol-induced respiration | Primary brown adipocytes | Inhibition | 35% | [8] |

Signaling Pathway of Lipolysis Inhibition by this compound

The catabolism of triglycerides within adipocytes is a sequential process. Adipose Triglyceride Lipase (ATGL) initiates lipolysis by hydrolyzing triglycerides to diacylglycerol (DAG). Subsequently, Hormone-Sensitive Lipase (HSL) hydrolyzes DAG to monoacylglycerol (MAG). This compound specifically targets and inhibits HSL, leading to an accumulation of its substrate, DAG, and a downstream reduction in the release of free fatty acids (FFAs) and glycerol.

Caption: Inhibition of the lipolytic pathway in adipocytes by this compound.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are outlined below.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is adapted from studies investigating the synergistic effects of HSL and ATGL inhibition.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

The Structure-Activity Relationship of Hi 76-0079: A Technical Guide for Researchers

An In-depth Analysis of a Potent Hormone-Sensitive Lipase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Hi 76-0079, a potent and specific inhibitor of hormone-sensitive lipase (HSL). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with this compound.

Introduction: The Role of HSL in Metabolic Regulation

Hormone-sensitive lipase is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols. This process releases free fatty acids and glycerol, which are crucial for energy homeostasis. Dysregulation of HSL activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant therapeutic target. This compound, a member of the carbazate class of inhibitors, has emerged as a valuable tool for studying the physiological and pathological roles of HSL.

Mechanism of Action and Specificity

This compound, also known as NNC0076-0079, selectively inhibits the catalytic activity of HSL.[1] Its mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its lipid substrates. Notably, this compound is often used in conjunction with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin, to dissect the relative contributions of these two key lipases in cellular lipolysis.[1][2] This combined approach allows for a more precise understanding of the lipolytic cascade.

Structure-Activity Relationship of Carbazate-Based HSL Inhibitors

This compound belongs to a series of carbazate-based HSL inhibitors. The core structure consists of a central carbazate moiety, a morpholine ring, and a substituted phenyl ester. The structure-activity relationship of this class of compounds has been investigated to optimize potency and selectivity.

The seminal work on this series of carbazates revealed that modifications to the phenolic 4-position of the phenyl ester group significantly impact inhibitory potency. While the specific details of the SAR for this compound itself are part of a broader study on carbazates, the high potency of this compound suggests an optimal substitution pattern at this position for interaction with the HSL active site.

Quantitative Inhibitory Data

The inhibitory potency of this compound against HSL has been determined in various experimental systems. The collected data are summarized in the table below for easy comparison.

| Compound | Assay System | Target | IC50 Value | Reference |

| This compound | Cell lysates of HEK293A cells overexpressing Lipe | Hormone-Sensitive Lipase (HSL) | 0.1 µM | [1] |

| This compound | Not specified | Hormone-Sensitive Lipase (HSL) | 184 nM | [3][4] |

| This compound | Isoproterenol-stimulated FA release from SGBS adipocytes | Hormone-Sensitive Lipase (HSL) | 100 nM | [5][6] |

| This compound | Not specified | Hormone-Sensitive Lipase (HSL) | 0.11 µM | [7] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are detailed protocols for key experiments involving this compound.

In Vitro HSL Inhibition Assay (Based on PNPB Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (PNPB), by HSL.

Materials:

-

HEK293A cells overexpressing HSL (Lipe)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PNPB substrate solution

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from HEK293A cells overexpressing HSL.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add a fixed amount of cell lysate to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the PNPB substrate solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of PNPB hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Lipolysis Assay in Adipocytes

This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes, providing a more physiologically relevant measure of its activity.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or human SGBS cells)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fatty acid-free BSA (Bovine Serum Albumin)

-

Forskolin or Isoproterenol (lipolysis stimulating agents)

-

This compound stock solution (in DMSO)

-

Commercial kits for FFA and glycerol measurement

Procedure:

-

Plate differentiated adipocytes in multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in serum-free DMEM for a specified period (e.g., 1-3 hours).[1]

-

Stimulate lipolysis by adding a stimulating agent like forskolin or isoproterenol to the medium.[2]

-

Incubate for an additional period (e.g., 1-2 hours).

-

Collect the cell culture medium from each well.

-

Measure the concentration of FFA and glycerol in the collected medium using commercial assay kits.

-

Normalize the FFA and glycerol release to the total protein content of the cells in each well.

-

Calculate the percentage of inhibition of stimulated lipolysis for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: The lipolytic signaling pathway and points of inhibition.

Caption: A general experimental workflow for evaluating HSL inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of hormone-sensitive lipase, making it an indispensable tool for metabolic research. Its specificity allows for the targeted investigation of HSL's role in lipolysis and its interplay with other lipases like ATGL. The structure-activity relationships established for the carbazate class of inhibitors provide a foundation for the design of novel and improved therapeutic agents targeting metabolic diseases. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to utilize this compound effectively in their studies and to further explore the therapeutic potential of HSL inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]

- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]

Unveiling the Specificity of Hi 76-0079: A Technical Guide to a Selective HSL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of Hi 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). The information presented herein is curated for researchers and professionals in the fields of metabolic disease, obesity, and drug discovery to facilitate a comprehensive understanding of this valuable research tool. This document details the quantitative inhibitory profile of this compound, outlines the experimental methodologies used to characterize its activity, and provides visual representations of its mechanism of action within the cellular lipolytic pathway.

Core Target and Potency

This compound, also known as NNC0076-0079, is a small molecule inhibitor that demonstrates high specificity for Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides.[1][2] The inhibitory potency of this compound has been quantified in various experimental systems, as summarized in the table below.

| Parameter | Value | Experimental System | Notes |

| IC50 | 0.1 µM (100 nM) | PNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe (HSL) | This assay directly measures the enzymatic activity of HSL.[1][2] |

| IC50 | 100 nM | Isoproterenol-stimulated fatty acid release from human SGBS adipocytes | This cellular assay reflects the compound's ability to inhibit HSL-mediated lipolysis in a relevant cell model.[3] |

Selectivity Profile

A critical aspect of any pharmacological inhibitor is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for HSL, with minimal or no activity against other key lipases involved in triglyceride metabolism. This selectivity is crucial for dissecting the specific role of HSL in lipolysis.

| Target | Effect of this compound | Experimental Evidence |

| Adipose Triglyceride Lipase (ATGL) | No significant inhibition. | The combined use of this compound and the ATGL inhibitor Atglistatin results in a near-complete blockade of triglyceride hydrolase activity in white adipose tissue, indicating they act on distinct targets.[4] Furthermore, this compound had no effect on triglyceride catabolism in HSL-deficient white adipose tissue but significantly reduced fatty acid mobilization in ATGL-deficient tissue, confirming its specificity for HSL.[5] |

| Neutral Cholesteryl Ester Hydrolase (NCEH) | Selective inhibition of Lipe (HSL) over Nceh1. | In a study comparing the effects of various inhibitors, orlistat and this compound were found to selectively inhibit the NCEH activity of Lipe (HSL).[6] |

Mechanism of Action and Synergism

This compound exerts its effect by directly inhibiting the enzymatic activity of HSL. Within the adipocyte, HSL is responsible for the hydrolysis of triacylglycerols (TAGs) and diacylglycerols (DAGs). By blocking HSL, this compound prevents the release of free fatty acids and glycerol into circulation.

A key finding in the study of lipolysis is the synergistic effect observed when this compound is used in combination with an ATGL inhibitor, such as Atglistatin.[1] ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis, producing DAGs. HSL then hydrolyzes these DAGs. By inhibiting both enzymes, a more complete blockade of lipolysis is achieved than by inhibiting either enzyme alone.[4] This synergistic action has been demonstrated in 3T3-L1 adipocytes, where the combination of this compound and Atglistatin significantly reduces both basal and forskolin-activated lipolysis.[1]

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

HSL Inhibition Assay (PNPB Hydrolysis)

This assay measures the ability of this compound to inhibit the hydrolysis of the artificial substrate p-nitrophenyl butyrate (PNPB) by HSL.

Materials:

-

HEK293A cells overexpressing Lipe (HSL)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

p-Nitrophenyl butyrate (PNPB) solution

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from HEK293A cells overexpressing HSL.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the PNPB substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The p-nitrophenolate product of the reaction is yellow.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by non-linear regression.

Cellular Lipolysis Assay (in 3T3-L1 or SGBS Adipocytes)

This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes.

Materials:

-

Differentiated 3T3-L1 or SGBS adipocytes

-

DMEM containing 2% fatty acid-free BSA

-

Forskolin or Isoproterenol (lipolysis stimulating agents)

-

This compound (and/or Atglistatin for combination studies)

-

Commercial kits for FFA and glycerol measurement

Procedure:

-

Plate differentiated adipocytes in multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound (and/or a fixed concentration of Atglistatin) in DMEM with 2% BSA for 1-2 hours.[4]

-

Stimulate lipolysis by adding forskolin (e.g., 20 µM) or isoproterenol (e.g., 1 µM) to the media and incubate for 1-3 hours.[1][4]

-

Collect the culture medium from each well.

-

Measure the concentration of FFA and glycerol in the medium using commercially available colorimetric or fluorometric kits.

-

Normalize the FFA and glycerol release to the total protein content of the cells in each well.

-

Plot the normalized FFA/glycerol release as a function of inhibitor concentration to determine the IC50.

Visualizing the Role of this compound in Lipolysis

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The lipolytic cascade in adipocytes, highlighting the points of inhibition for this compound and Atglistatin.

Caption: A streamlined workflow for determining the cellular potency of this compound in an adipocyte lipolysis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MouseMine: Report page [mousemine.org]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

A Technical Guide to Hormone-Sensitive Lipase Inhibitors: A Resource for Researchers and Drug Development Professionals

An In-depth Review of the Core Mechanisms, Experimental Evaluation, and Therapeutic Potential of Hormone-Sensitive Lipase Inhibitors

Hormone-sensitive lipase (HSL) is a key intracellular neutral lipase that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its activity is tightly regulated by hormonal signals, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of HSL inhibitors, detailing their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

Core Concepts: The Role and Regulation of Hormone-Sensitive Lipase

HSL is primarily responsible for the hydrolysis of diacylglycerols, the rate-limiting step in the breakdown of triglycerides into free fatty acids and glycerol.[1] This process, known as lipolysis, is essential for providing energy to various tissues during periods of fasting or increased energy demand.[2] The activity of HSL is intricately controlled by a complex signaling network, primarily involving phosphorylation and dephosphorylation events mediated by protein kinases.

Catecholamines, such as epinephrine, stimulate HSL activity through the β-adrenergic receptor/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[2][3] PKA phosphorylates HSL at several serine residues (Ser563, Ser659, and Ser660 in the rat enzyme), leading to its activation and translocation from the cytosol to the lipid droplet.[3][4] Conversely, insulin exerts an anti-lipolytic effect by activating phosphodiesterase 3B, which reduces intracellular cAMP levels and consequently inhibits PKA-mediated HSL activation.[4]

AMP-activated protein kinase (AMPK), a key energy sensor, can also regulate HSL activity. AMPK phosphorylates HSL at Ser565, which is thought to inhibit its activity, potentially by preventing subsequent activating phosphorylation by PKA.[5] This dual regulation by PKA and AMPK highlights the central role of HSL in maintaining energy homeostasis.

Quantitative Data on HSL Inhibitors

A variety of natural and synthetic compounds have been identified as HSL inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HSL activity by 50%. The following tables summarize the quantitative data for several classes of HSL inhibitors.

| Compound Class | Specific Inhibitor | Target | IC50 | Source Organism/Cell Line | Notes | Citation |

| Natural Products | Rosemary (Rosmarinus officinalis) Extract | HSL | 95.2 µg/mL | - | Also inhibits pancreatic lipase (IC50 = 13.8 µg/mL). | [6] |

| Rosmarinic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |

| Chlorogenic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |

| Caffeic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |

| Gallic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |

| Oxadiazolones | Compound 7600 (5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) | HSL | - | - | Reversible inhibitor. | [4] |

| Compound 9368 (5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one) | HSL | 90 nM | Recombinant human HSL | Irreversible, covalent acyl-enzyme complex formation. | [4] | |

| Carbamates | NNC0076-0079 (Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester) | human HSL | 0.11 µM | - | Selective against LPL, HL, BSSL, and PL (IC50 > 50 µM). | |

| Hi 76-0079 | HSL | 100 nM | Human SGBS adipocytes | - | [8] | |

| Boronic Acids | 5-bromothiophene-2-boronic acid | HSL | 17 nM | - | Potent reversible inhibitor. | [4] |

| 2-Benzyloxy-5-fluorophenyl boronic acid | HSL | 140 nM | - | Reversible inhibitor. | [4] | |

| 2-benzyloxy-5-chlorophenyl boronic acid | HSL | 350 nM | - | Reversible inhibitor. | [4] | |

| Miscellaneous Synthetic | Quinclorac | Rat epididymal lipase | nanomolar | - | Herbicide with antilipase activity. | [6] |

| Methyl-phenyl-carbamoyl-triazoles | Acetylcholine esterase | <50 nM - >5 µM | - | Also shows activity against HSL. | [6] | |

| Carbazates | HSL | nanomolar | - | Also inhibit cholinesterase. | [6] | |

| (5-(2H)-isoxazolyl) ureas | HSL | - | - | - | [6] |

Experimental Protocols for HSL Inhibitor Evaluation

The characterization of HSL inhibitors relies on robust and reproducible in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro HSL Activity Assays

1. Radiometric Assay

This is a highly sensitive method that directly measures the enzymatic activity of HSL.

-

Principle: This assay quantifies the release of radiolabeled fatty acids from a radiolabeled triglyceride substrate, such as [³H]triolein.

-

Protocol:

-

Substrate Preparation: Prepare a substrate emulsion containing [³H]triolein, phosphatidylcholine/phosphatidylinositol (3:1), and bovine serum albumin (BSA) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Sonicate the mixture to create a stable emulsion.

-

Enzyme Preparation: Prepare a lysate from a source rich in HSL, such as adipocytes or cells overexpressing recombinant HSL.

-

Inhibition Assay: Pre-incubate the enzyme preparation with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate emulsion to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an extraction solution (e.g., methanol/chloroform/heptane). Add an alkaline solution (e.g., potassium carbonate/boric acid, pH 10.5) to partition the released fatty acids into the upper aqueous phase.

-

Quantification: Centrifuge the samples to separate the phases. Transfer an aliquot of the upper aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

-

2. Fluorescent Assay

This method offers a continuous and high-throughput compatible alternative to the radiometric assay.

-

Principle: This assay utilizes a fluorescently labeled substrate, such as a triglyceride analogue containing a nitrobenzoxadiazole (NBD) moiety. Hydrolysis of the substrate by HSL releases the fluorescent fatty acid, leading to an increase in fluorescence intensity.

-

Protocol:

-

Substrate Preparation: Prepare substrate vesicles containing the NBD-labeled triglyceride, phosphatidylcholine, and phosphatidylinositol in a suitable buffer.

-

Enzyme Preparation: Use purified recombinant HSL or a cell lysate containing HSL.

-

Inhibition Assay: In a 96-well plate, add the enzyme preparation, buffer, and various concentrations of the test inhibitor or vehicle.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for NBD).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Determine the percentage of inhibition and IC50 values.

-

3. Colorimetric Assay

This is a simple and cost-effective method suitable for initial screening of HSL inhibitors.

-

Principle: This assay often uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB). HSL hydrolyzes pNPB to release p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically.

-

Protocol:

-

Reagent Preparation: Prepare a solution of pNPB in a suitable solvent (e.g., acetonitrile) and a reaction buffer (e.g., Tris-HCl, pH 7.4).

-

Enzyme Preparation: Use a source of HSL as described in the previous protocols.

-

Inhibition Assay: Pre-incubate the enzyme with the test inhibitor or vehicle.

-

Enzymatic Reaction: Initiate the reaction by adding the pNPB substrate solution.

-

Absorbance Measurement: Measure the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the rate of p-nitrophenol production and determine the percentage of inhibition and IC50 values.

-

In Vivo Evaluation of HSL Inhibitors

-

Principle: To assess the efficacy of HSL inhibitors in a physiological context, in vivo studies are conducted in animal models. The primary endpoints are typically the reduction of plasma free fatty acids (FFA) and glycerol levels, which are direct products of lipolysis.

-

Experimental Workflow:

-

Animal Model Selection: Use appropriate animal models, such as overnight-fasted mice or rats. Diabetic or obese animal models can also be used to evaluate the therapeutic potential of the inhibitors.

-

Inhibitor Administration: Administer the HSL inhibitor orally or via another appropriate route. A vehicle control group should be included.

-

Blood Sampling: Collect blood samples at various time points after inhibitor administration.

-

Biochemical Analysis: Measure plasma concentrations of FFA and glycerol using commercially available enzymatic kits.

-

Data Analysis: Compare the plasma FFA and glycerol levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HSL regulation and inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.

Caption: Signaling pathway for the regulation of Hormone-Sensitive Lipase (HSL) activity.

Caption: Experimental workflow for the evaluation of HSL inhibitors.

Conclusion

The development of potent and selective HSL inhibitors holds significant promise for the treatment of metabolic disorders. A thorough understanding of the enzyme's regulation, coupled with robust experimental methodologies, is essential for the successful identification and characterization of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of HSL inhibitor research and the key experimental approaches for their evaluation. As research in this field continues to advance, the insights gained will undoubtedly pave the way for innovative treatments for a range of metabolic diseases.

References

- 1. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Role of Hormone-Sensitive Lipase in Triglyceride Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role Hormone-Sensitive Lipase (HSL) plays in the mobilization of stored fats. It details the molecular mechanisms, regulatory pathways, and experimental methodologies crucial for research and development in metabolic diseases.

Executive Summary

Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that, despite its name, primarily catalyzes the hydrolysis of diacylglycerols (DAG) into monoacylglycerols (MAG), a critical step in the breakdown of stored triglycerides (TG). While Adipose Triglyceride Lipase (ATGL) is now understood to be the rate-limiting enzyme for the initial hydrolysis of TG to DAG, HSL's role in processing DAG is essential for the complete mobilization of fatty acids.[1] The activity of HSL is exquisitely regulated by hormonal signals, primarily through phosphorylation by Protein Kinase A (PKA) in response to catecholamines, and dephosphorylation promoted by insulin. This tight regulation makes HSL a significant target for therapeutic interventions aimed at modulating lipid metabolism in conditions such as obesity, type 2 diabetes, and dyslipidemia.

The Lipolytic Cascade: HSL's Position and Substrate Specificity

The catabolism of triglycerides stored within lipid droplets is a sequential process involving three key lipases: ATGL, HSL, and Monoglyceride Lipase (MGL).

-

Initiation (TG → DG): Adipose Triglyceride Lipase (ATGL), co-activated by Comparative Gene Identification-58 (CGI-58), performs the initial and rate-limiting step, hydrolyzing a fatty acid from the triglyceride backbone to produce diacylglycerol.[2]

-

Intermediate Step (DG → MG): Hormone-Sensitive Lipase (HSL) then preferentially hydrolyzes diacylglycerols. Its activity against DAG is approximately 10-fold higher than its activity against TG.[3][4] This step yields a monoacylglycerol and a second fatty acid.

-

Final Step (MG → Glycerol): Monoglyceride Lipase (MGL) completes the process by hydrolyzing the final fatty acid from the monoacylglycerol, releasing glycerol and the third fatty acid.

While HSL can hydrolyze various substrates, including triglycerides, cholesteryl esters, and retinyl esters, its primary and most efficient role in the triglyceride lipolytic pathway is the breakdown of diacylglycerols.[4][5]

Table 1: Relative Substrate Specificity of Hormone-Sensitive Lipase (HSL)

| Substrate | Relative Hydrolytic Activity | Notes |

| Diacylglycerol (DAG) | ~10x | The preferred substrate in the triglyceride hydrolysis cascade. |

| Triacylglycerol (TG) | 1x (Reference) | HSL has TG lipase activity, but it is significantly lower than its DG lipase activity. |

| Monoacylglycerol (MAG) | ~2x | HSL can hydrolyze MAG, but MGL is the primary enzyme for this step. |

| Cholesteryl Esters | ~2x | Important for releasing cholesterol for steroidogenesis in certain tissues.[4] |

| Retinyl Esters | Variable | HSL is involved in retinol metabolism in various cell types. |

Note: The exact kinetic parameters (Km, kcat) for HSL are highly dependent on the assay conditions, including substrate preparation (e.g., emulsified vs. soluble), pH, and temperature. The relative activities shown are a consensus from multiple studies.[3][4]

Regulatory Signaling Pathways

The activity of HSL is tightly controlled by a balance between activating (lipolytic) and inhibiting (anti-lipolytic) signaling pathways.

PKA-Mediated Activation of HSL

Stimulation by catecholamines (e.g., epinephrine) via β-adrenergic receptors triggers a cascade that leads to the activation and translocation of HSL to the lipid droplet.

-

Receptor Activation: Catecholamines bind to β-adrenergic receptors on the adipocyte surface.

-

cAMP Production: The activated receptor stimulates adenylyl cyclase via a Gs protein, leading to the conversion of ATP to cyclic AMP (cAMP).[6]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from and activation of the catalytic subunits.

-

Phosphorylation Events: Active PKA phosphorylates two key targets:

-

Perilipin 1 (PLIN1): This lipid droplet-associated protein, when phosphorylated, undergoes a conformational change. This change releases the ATGL co-activator, CGI-58, and provides a docking site for phosphorylated HSL.[7]

-

Hormone-Sensitive Lipase (HSL): PKA phosphorylates HSL at multiple serine residues, primarily Ser563, Ser659, and Ser660 (in rat HSL, corresponding to human Ser552, Ser649, and Ser650).[7][8] This phosphorylation increases HSL's catalytic activity and, crucially, promotes its translocation from the cytosol to the perilipin-coated lipid droplet surface.[7]

-

Insulin-Mediated Inhibition of HSL

Insulin exerts a potent anti-lipolytic effect, primarily by reducing cAMP levels and promoting the dephosphorylation of HSL and Perilipin 1.

-

Receptor Activation: Insulin binds to the insulin receptor on the adipocyte, activating its intrinsic tyrosine kinase activity.

-

PI3K/Akt Pathway: The activated receptor phosphorylates Insulin Receptor Substrates (IRS), which in turn recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

-

cAMP Degradation: Akt phosphorylates and activates Phosphodiesterase 3B (PDE3B).[9][10] Active PDE3B hydrolyzes cAMP to AMP, thereby reducing intracellular cAMP levels and inactivating PKA.[6]

-

Dephosphorylation: The reduction in PKA activity and the potential activation of phosphatases like Protein Phosphatase 1 (PP1) lead to the dephosphorylation of HSL and Perilipin 1, returning them to their inactive, basal states and halting lipolysis.

Quantitative Analysis of HSL Inhibitors

The development of specific HSL inhibitors is a key area of interest for treating metabolic diseases. A variety of compounds have been identified that can block HSL activity.

Table 2: IC50 Values of Select HSL Inhibitors

| Inhibitor | Chemical Class | IC50 | Notes |

| CAY10499 | Oxadiazolyl Carbamate | ~78 nM | A commonly used selective HSL inhibitor in research. |

| NNC0076-0079 | Morpholin-4-yl-carbamic acid ester | ~100 nM | A non-covalent, substrate-like inhibitor.[11] |

| Cyclipostin P | Bicyclic Phosphate | Nanomolar range | A potent, irreversible natural product inhibitor.[5] |

| Orlistat | Lipstatin derivative | ~1-2 µM | A pan-lipase inhibitor, also targets pancreatic lipase and ATGL; not specific to HSL.[9][12] |

| Compound 24b | Benzanilide derivative | 2 nM | A potent synthetic inhibitor with reduced potential for reactive metabolite formation.[13] |

Experimental Protocols for Measuring HSL Activity

Accurate measurement of HSL activity is fundamental to studying lipolysis. The following are detailed protocols for common assays.

Radiometric Assay Using [3H]-Triolein

This is a highly sensitive method that measures the release of radiolabeled fatty acids from a triglyceride substrate.

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of [9,10-3H]-triolein in toluene.

-

To create the substrate emulsion, mix the [3H]-triolein stock with unlabeled triolein, phosphatidylcholine, and phosphatidylinositol in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the lipid film in a 20 mM Tris-HCl buffer (pH 7.4) containing 5% fatty acid-free Bovine Serum Albumin (BSA).

-

Emulsify the mixture by sonication on ice until it appears opalescent.

-

-

Enzyme Preparation:

-

Homogenize adipose tissue or cell pellets in a buffer containing 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., leupeptin, antipain).

-

Centrifuge at high speed (e.g., 100,000 x g) at 4°C to obtain a fat-free infranatant containing the cytosolic HSL.

-

Determine the protein concentration of the infranatant.

-

-

Assay Procedure:

-

In a reaction tube, combine the prepared enzyme extract with the [3H]-triolein substrate emulsion.

-

Incubate the reaction mixture in a shaking water bath at 37°C for 30-60 minutes.

-

Stop the reaction by adding 3.25 mL of a methanol/chloroform/heptane (10:9:7) mixture, followed by 1 mL of 0.1 M potassium carbonate, 0.1 M boric acid buffer (pH 10.5).

-

Vortex vigorously for 15 seconds and centrifuge at low speed (e.g., 800 x g) for 15 minutes to separate the phases.

-

-

Quantification:

-

The released [3H]-labeled fatty acids will partition into the upper aqueous/methanol phase.

-

Carefully collect an aliquot of the upper phase.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate HSL activity as micromoles of fatty acid released per minute per milligram of protein.

-

Colorimetric Assay Using p-Nitrophenyl Butyrate (p-NPB)

This spectrophotometric assay uses a water-soluble ester substrate that releases a colored product upon hydrolysis.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium phosphate buffer (pH 7.2) containing 0.1% Triton X-100.

-

Substrate Stock: Prepare a 100 mM solution of p-nitrophenyl butyrate (p-NPB) in acetonitrile or DMSO.

-

Enzyme Extract: Prepare as described in the radiometric assay protocol.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well microplate.

-

Add Assay Buffer to each well.

-

Add the enzyme extract to the test wells. Include a buffer-only blank.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the p-NPB stock solution to each well to a final concentration of ~0.5-1.0 mM.

-

Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode. Readings are typically taken every 1-2 minutes for 15-30 minutes.

-

-

Quantification:

-

The rate of hydrolysis is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert the rate to moles of p-nitrophenol released using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and buffer).

-

Calculate HSL activity as micromoles of p-NPB hydrolyzed per minute per milligram of protein.

-

Titrimetric Assay (pH-Stat Method)

This method measures lipase activity by titrating the fatty acids released during hydrolysis with a base to maintain a constant pH. The rate of base addition is proportional to the enzyme activity.

Methodology:

-

System Setup:

-

Use a pH-stat autotitrator system equipped with a temperature-controlled reaction vessel, a sensitive pH electrode, a stirrer, and a precision micro-burette for delivering the titrant.

-

Set the reaction temperature to 37°C and the endpoint pH to 7.2-7.7.

-

-

Reagent Preparation:

-

Substrate Emulsion: Prepare a temperature-equilibrated emulsion of a triglyceride substrate (e.g., 10% olive oil or tributyrin) in a solution containing bile salts (e.g., sodium taurocholate) and CaCl2. Gum arabic can be used as an emulsifier.

-

Titrant: A standardized solution of dilute NaOH (e.g., 10-50 mM).

-

Enzyme Extract: Prepare as described in previous protocols.

-

-

Assay Procedure:

-

Add the substrate emulsion to the reaction vessel and allow it to equilibrate to 37°C while stirring.

-

Adjust the pH of the emulsion to the setpoint (e.g., 7.7) with the NaOH titrant.

-

Initiate the reaction by adding a known amount of the enzyme extract.

-

The pH-stat system will automatically add NaOH to neutralize the fatty acids as they are released, maintaining the pH at the setpoint.

-

Record the volume of NaOH consumed over time for several minutes.

-

-

Quantification:

-

The rate of enzyme activity is calculated from the linear rate of titrant consumption (µL NaOH/min).

-

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.

-

Calculate the specific activity based on the concentration of the NaOH titrant and the amount of enzyme added.

-

Experimental and Logical Workflows

Visualizing the workflow for a typical lipolysis experiment helps in planning and execution. The following diagram outlines the key steps from cell culture to data analysis for an in vitro adipocyte lipolysis assay.

Conclusion

Hormone-Sensitive Lipase is a central, hormonally regulated enzyme in lipid metabolism. While ATGL initiates triglyceride breakdown, HSL's high efficiency in hydrolyzing diacylglycerols is indispensable for the complete mobilization of fatty acids from adipocyte lipid stores. Its intricate regulation via PKA-dependent phosphorylation and insulin-mediated inhibition underscores its importance as a control point for whole-body energy homeostasis. A thorough understanding of its function, combined with robust and precise experimental methods as detailed in this guide, is essential for researchers and professionals aiming to develop novel therapeutics for metabolic disorders.

References

- 1. Hormone-sensitive lipase and monoacylglycerol lipase are both required for complete degradation of adipocyte triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zen-bio.com [zen-bio.com]

- 4. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

The intricate dance of fat breakdown: A technical guide to intracellular lipolysis

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of intracellular lipolysis is paramount. This in-depth guide dissects the core pathways, key molecular players, and regulatory networks that govern the breakdown of stored fats, providing a foundation for novel therapeutic strategies targeting metabolic disorders.

Intracellular lipolysis, the catabolism of triacylglycerols (TAGs) stored in lipid droplets, is a fundamental metabolic process. It mobilizes fatty acids (FAs) and glycerol to meet the body's energy demands. This process is not a simple enzymatic reaction but a highly orchestrated symphony of protein interactions, signaling cascades, and subcellular compartmentalization. Dysregulation of this pathway is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide offers a granular view of the molecular machinery and its intricate regulation.

Core Lipolytic Machinery: A Multi-Enzyme Cascade

The breakdown of TAGs is a stepwise process mediated by three key enzymes:

-

Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the initial and rate-limiting step, hydrolyzing TAGs to diacylglycerols (DAGs).[1]

-

Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes DAGs to monoacylglycerols (MAGs).[1]

-

Monoglyceride Lipase (MGL): MGL completes the process by breaking down MAGs into glycerol and a final fatty acid.[1]

These enzymes do not act in isolation but are tightly regulated by a cohort of accessory proteins, most notably Perilipin 1 and Comparative Gene Identification-58 (CGI-58).

Table 1: Key Proteins in Intracellular Lipolysis

| Protein | Primary Function | Key Regulatory Interactions |

| Adipose Triglyceride Lipase (ATGL) | Hydrolyzes triacylglycerols to diacylglycerols.[1] | Activated by CGI-58.[2] Phosphorylated by AMPK at Ser406.[3][4] |

| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols to monoacylglycerols.[1] | Activated by PKA phosphorylation (Ser563, Ser659, Ser660).[5] Inhibited by AMPK phosphorylation (Ser565).[3][4] Translocates to the lipid droplet upon stimulation.[6] |

| Monoglyceride Lipase (MGL) | Hydrolyzes monoacylglycerols to glycerol and fatty acids.[1] | Less acutely regulated than ATGL and HSL. |

| Perilipin 1 (PLIN1) | Coats lipid droplets and regulates lipase access.[7] | Phosphorylated by PKA at multiple sites (e.g., human Ser497, Ser522) to promote lipolysis.[8][9] Sequesters CGI-58 in the basal state.[7][10] |

| CGI-58 (ABHD5) | Co-activator of ATGL.[2] | Binds to Perilipin 1 in the basal state.[7][10] Released from Perilipin 1 upon PKA phosphorylation to activate ATGL.[7][10] |

Signaling Pathways Governing Lipolysis

The activity of the lipolytic machinery is exquisitely controlled by various signaling pathways that respond to the energetic state of the organism.

The cAMP/PKA Pathway: The Accelerator of Lipolysis

The canonical pathway for stimulating lipolysis is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. This is primarily activated by catecholamines (e.g., adrenaline and noradrenaline) binding to β-adrenergic receptors on the adipocyte surface.

Upon stimulation, PKA phosphorylates both HSL and Perilipin 1.[7] Phosphorylation of HSL increases its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet.[5][6] Phosphorylation of Perilipin 1 induces a conformational change that releases its bound CGI-58, allowing it to interact with and activate ATGL.[7][10]

Insulin Signaling: The Brake on Lipolysis

Insulin is the primary anti-lipolytic hormone. It counteracts the effects of catecholamines by activating a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B). PDE3B then hydrolyzes cAMP to AMP, thereby reducing PKA activity and suppressing lipolysis.

Other Regulatory Pathways

-

Natriuretic Peptides: Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) can stimulate lipolysis through a cGMP-dependent protein kinase (PKG) pathway, independent of the cAMP/PKA system.

-

AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. Its role in lipolysis is complex, with reports suggesting it can both phosphorylate and activate ATGL at Ser406, while also phosphorylating and inhibiting HSL at Ser565.[3][4]

Quantitative Aspects of Lipolytic Regulation

The regulation of lipolysis is highly sensitive to the concentrations of hormones and the phosphorylation status of key proteins.

Table 2: Quantitative Parameters of Lipolytic Regulation

| Parameter | Description | Typical Values/Sites |

| PKA Phosphorylation of Perilipin 1 | Serine residues on Perilipin 1 phosphorylated by PKA to induce lipolysis. | Human: Ser497, Ser522.[8][9] Murine: Ser81, 222, 276, 433, 492, 517.[9][11] |

| PKA Phosphorylation of HSL | Serine residues on HSL phosphorylated by PKA to increase its activity. | Ser563, Ser659, Ser660.[5] |

| AMPK Phosphorylation of ATGL | Serine residue on ATGL phosphorylated by AMPK, potentially increasing its activity. | Ser406.[3][4] |

| AMPK Phosphorylation of HSL | Serine residue on HSL phosphorylated by AMPK, leading to its inhibition. | Ser565.[3][4] |

| Insulin IC50 for Lipolysis Inhibition | Concentration of insulin required to inhibit 50% of maximal lipolysis. | ~46 pmol/L in non-obese, non-diabetic individuals.[12] |

| Catecholamine EC50 for Lipolysis Stimulation | Concentration of a catecholamine (e.g., isoproterenol) required to produce 50% of the maximal lipolytic effect. | Stimulation observed at concentrations of 10⁻⁸ M and above.[13] |

Experimental Protocols for Studying Intracellular Lipolysis

Investigating the intricacies of lipolysis requires a robust set of experimental techniques. Below are outlines of key protocols.

Lipolysis Assay (Measurement of Glycerol Release)

This assay quantifies the rate of lipolysis by measuring the amount of glycerol released from adipocytes into the surrounding medium.

Principle: Glycerol released from the breakdown of triglycerides is measured using a colorimetric assay.[14][15]

Methodology:

-

Cell Culture and Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

-

Treatment: Wash the cells and incubate with a buffer containing fatty acid-free BSA. Treat with lipolytic agonists (e.g., isoproterenol) or antagonists (e.g., insulin) for a defined period.

-

Sample Collection: Collect the incubation medium at various time points.

-

Glycerol Measurement:

-

Prepare a standard curve using a known concentration of glycerol.[14]

-

Use a commercial glycerol assay kit. In these kits, glycerol is typically phosphorylated by glycerol kinase, and the product is then used in a series of reactions that generate a colored or fluorescent product.[15]

-

Measure the absorbance or fluorescence and calculate the glycerol concentration based on the standard curve.

-

-

Data Normalization: Normalize the glycerol release to the total protein or DNA content of the cells.

Western Blotting for Phosphorylated Lipolytic Proteins

This technique is used to detect and quantify the phosphorylation status of key regulatory proteins like Perilipin 1 and HSL.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total protein and its phosphorylated form.[16]

Methodology:

-

Cell Lysis: Lyse treated adipocytes in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.[17]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Perilipin 1 Ser522). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize the phosphorylation signal.

Immunofluorescence Microscopy of Lipid Droplets and Protein Translocation

This method allows for the visualization of lipid droplets and the subcellular localization of lipolytic proteins.

Principle: Cells are fixed and permeabilized, then incubated with fluorescently labeled antibodies or dyes to visualize specific structures and proteins.[18][19]

Methodology:

-

Cell Culture and Treatment: Grow and treat adipocytes on coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS. Avoid using methanol or acetone as they can extract lipids and disrupt lipid droplet structure.[18][19]

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter.

-

Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.

-

Antibody Staining: Incubate with primary antibodies against proteins of interest (e.g., HSL, Perilipin 1). Follow with incubation with fluorescently labeled secondary antibodies.

-

Lipid Droplet Staining: Stain the lipid droplets with a neutral lipid dye such as BODIPY 493/503 or LipidSpot™ 488.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.

This comprehensive overview of the intracellular lipolysis pathway, its regulation, and the experimental approaches to study it, provides a solid foundation for researchers aiming to unravel the complexities of lipid metabolism and develop novel therapeutic interventions for metabolic diseases. The intricate interplay of enzymes, regulatory proteins, and signaling networks highlights the elegance and precision of cellular metabolic control.

References

- 1. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK Phosphorylates Desnutrin/ATGL and Hormone-Sensitive Lipase To Regulate Lipolysis and Fatty Acid Oxidation within Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK Phosphorylates Desnutrin/ATGL and Hormone-Sensitive Lipase To Regulate Lipolysis and Fatty Acid Oxidation within Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of lipolytic protein trafficking and interactions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPA1-anchored PKA phosphorylates perilipin 1 on S522 and S497 in adipocytes differentiated from human adipose stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Phosphorylation of Perilipin 1A at the Initiation of Lipolysis Revealed by Novel Monoclonal Antibodies and High Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of a CGI-58 Motif Provides the Molecular Basis of Lipid Droplet Anchoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perilipin-1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Lipolytic response of fat cells to catecholamines in sedentary and exercise-trained women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zen-bio.com [zen-bio.com]

- 15. images.novusbio.com [images.novusbio.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Hi 76-0079 in 3T3-L1 Cells

Introduction